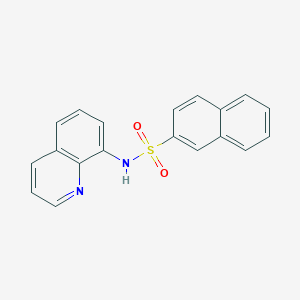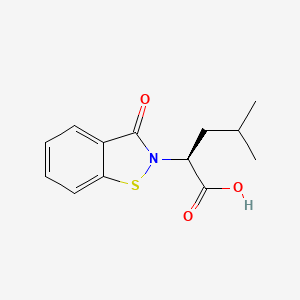![molecular formula C30H34N4O8S B2959971 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) CAS No. 866014-62-2](/img/new.no-structure.jpg)
2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is a useful research compound. Its molecular formula is C30H34N4O8S and its molecular weight is 610.68. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thieno[3,2-d]pyrimidines and their derivatives have been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds interact with CDK2, inhibiting its activity and thus affecting cell cycle progression
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, affecting the proliferation of cells . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and more.
Result of Action
The inhibition of CDK2 by thieno[3,2-d]pyrimidines and their derivatives can lead to significant alterations in cell cycle progression and induce apoptosis within cells .
生化分析
Biochemical Properties
2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . This inhibition can lead to the accumulation of deoxyguanosine triphosphate, which can be toxic to certain cells, particularly T-cells . Additionally, this compound interacts with other biomolecules, such as ribonucleoside diphosphate reductase, affecting DNA synthesis and repair processes .
Cellular Effects
The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) on cellular processes are profound. It has been observed to induce cytotoxicity in various cell lines, including human T-cells and non-small cell lung cancer (NSCLC) cells . This compound influences cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to cell cycle arrest and apoptosis . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in nucleotide synthesis and energy production pathways .
Molecular Mechanism
At the molecular level, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PNP and ribonucleoside diphosphate reductase, inhibiting their activity . This binding is often competitive, where the compound competes with the natural substrate of the enzyme . Additionally, it can induce conformational changes in proteins, affecting their function and stability . The compound also influences gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of enzyme activity and prolonged cytotoxicity . In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies indicate that its effects can last for weeks .
Dosage Effects in Animal Models
The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects . Toxicity studies in animal models have shown that the compound can cause damage to liver and kidney tissues at high concentrations .
Metabolic Pathways
2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and amino acids . Additionally, it can influence the activity of cofactors, such as NADH and FADH2, impacting energy production and redox balance .
Transport and Distribution
Within cells and tissues, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its localization within cells is influenced by factors such as pH and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a crucial role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it affects gene expression and DNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments . These modifications can influence its stability and activity within the cell .
属性
CAS 编号 |
866014-62-2 |
|---|---|
分子式 |
C30H34N4O8S |
分子量 |
610.68 |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36) |
InChI 键 |
OPHGPCMTGCNPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)



![3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2959898.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide](/img/structure/B2959902.png)


![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2959910.png)

